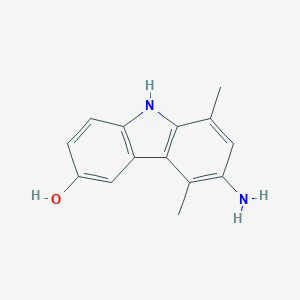

6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130005-62-8 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

6-amino-5,8-dimethyl-9H-carbazol-3-ol |

InChI |

InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3 |

InChI Key |

ATEYWSRWQMDQJD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |

Other CAS No. |

130005-62-8 |

Synonyms |

9H-Carbazol-3-ol, 6-amino-5,8-dimethyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids and their derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological potential. Their tricyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the core chemical properties of a specific derivative, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. While experimental data for this particular compound is limited in publicly accessible literature, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related carbazole compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar aminocarbazole derivatives.

Chemical Properties

While specific experimental data for this compound are not extensively reported, its fundamental chemical properties can be derived from its structure and from predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | PubChem |

| Molecular Weight | 226.27 g/mol | GSRS |

| Monoisotopic Mass | 226.11061 Da | PubChem |

| Predicted XlogP | 3.1 | PubChem |

| Stereochemistry | Achiral | GSRS |

| Predicted pKa (strongest acidic) | 9.8 (Phenolic OH) | ChemAxon |

| Predicted pKa (strongest basic) | 4.5 (Aromatic Amine) | ChemAxon |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound involves the nitration of a 5,8-dimethyl-9H-carbazol-3-ol precursor, followed by the reduction of the nitro group to an amine. This method is a standard and widely used approach for the introduction of an amino group onto an aromatic ring.

Experimental Protocol: A Generalizable Two-Step Synthesis

Step 1: Nitration of 5,8-dimethyl-9H-carbazol-3-ol

-

Dissolution: Dissolve 5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in a minimal amount of glacial acetic acid with gentle warming.

-

Acidification: To the solution, add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring while maintaining the temperature below 10°C in an ice bath.

-

Nitration: Prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent). Add this nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: The precipitated 6-nitro-5,8-dimethyl-9H-carbazol-3-ol is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 2: Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol

-

Suspension: Suspend the synthesized 6-nitro-5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogen Source: To this suspension, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: After the reaction is complete, the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively documented, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related carbazole derivatives suggests several potential therapeutic applications for this compound.

Table of Potential Biological Activities of Carbazole Derivatives

| Biological Activity | Description |

| Anticancer | Many carbazole derivatives exhibit potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Mechanisms often involve the inhibition of key signaling pathways like p38 MAPK and the reactivation of tumor suppressor genes such as p53.[1][2] |

| Neuroprotective | Carbazole alkaloids isolated from natural sources have demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5][6][7] |

| Anti-inflammatory | Certain synthetic carbazoles have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the p38 MAPK pathway.[8][9] |

| Antimicrobial | Carbazole derivatives have been reported to have broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[10][11] |

Illustrative Signaling Pathway: Inhibition of p38 MAPK by a Carbazole Derivative

The anti-inflammatory effects of some carbazole compounds have been attributed to their ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of the cellular response to inflammatory stimuli. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a carbazole derivative.

Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.

Conclusion

This compound is a promising, yet understudied, member of the pharmacologically significant carbazole family. While direct experimental data is limited, this guide provides a solid foundation for future research by outlining its core chemical properties, a feasible synthetic route, and highlighting its potential biological activities based on extensive studies of related compounds. The information presented herein should empower researchers to further investigate the therapeutic potential of this and other novel aminocarbazole derivatives. Further experimental validation of the predicted properties and proposed biological activities is highly encouraged to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. echemcom.com [echemcom.com]

- 11. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol (CAS No. 130005-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5,8-dimethyl-9H-carbazol-3-ol is a carbazole derivative, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Carbazoles are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential biological activities, and underlying mechanisms of action, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While specific experimentally determined data for this compound is limited in publicly available literature, the provided information is based on established chemical databases and predictive models.

| Property | Value | Source |

| CAS Number | 130005-62-8 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥99% | [2] |

| Storage | Store in a dry, dark, and ventilated place | [2] |

Synthesis

A potential synthetic workflow for this compound is outlined below. This represents a logical synthetic pathway based on known carbazole chemistry.

References

Physical and chemical characteristics of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a robust profile.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |

| Appearance | Predicted to be a solid at room temperature | Inferred from related carbazole structures |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the properties of similar aminocarbazole compounds |

Synthetic Experimental Protocols

A plausible synthetic route for this compound involves a multi-step process starting from a suitable carbazole precursor. The following protocols are based on established methodologies for the synthesis of related carbazole derivatives.[1][2]

Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

The precursor, 5,8-dimethyl-9H-carbazol-3-ol, can be efficiently synthesized via a hydroxydeboronation reaction.[1]

Experimental Workflow:

Methodology:

-

N-Boc Protection: 5,8-dimethyl-9H-carbazole is first protected with a di-tert-butyl dicarbonate (Boc) group to yield N-Boc-5,8-dimethyl-9H-carbazole.

-

Lithiation: The protected carbazole is then treated with n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures to achieve lithiation.

-

Boronation: Triisopropyl borate is added to the lithiated intermediate to form a boronic ester.

-

Hydroxydeboronation: The boronic ester is subsequently oxidized using hydrogen peroxide in the presence of a base such as sodium hydroxide to yield 5,8-dimethyl-9H-carbazol-3-ol.

-

Purification: The crude product is purified by column chromatography on silica gel.

Nitration of 5,8-dimethyl-9H-carbazol-3-ol

The introduction of a nitro group at the 6-position is a critical step.

Methodology:

-

Reaction Setup: 5,8-dimethyl-9H-carbazol-3-ol is dissolved in a suitable solvent like acetic acid or sulfuric acid.

-

Nitrating Agent: A nitrating agent, such as nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

Purification: The crude 6-nitro-5,8-dimethyl-9H-carbazol-3-ol is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol

The final step is the reduction of the nitro group to an amino group. Catalytic transfer hydrogenation is an effective method for this transformation.[3]

Experimental Workflow:

Methodology:

-

Reaction Mixture: To a solution of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogen Source: Add hydrazine hydrate as the hydrogen source to the reaction mixture.

-

Reflux: The mixture is refluxed for a period, with the reaction progress monitored by TLC.

-

Filtration: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated, and the resulting crude product can be purified by column chromatography to yield this compound.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques. The expected spectral data, based on analogous compounds, are summarized below.[3][4][5]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, two methyl groups, an amino group, a hydroxyl group, and the N-H proton of the carbazole ring. The introduction of the amino group is expected to cause a significant upfield shift of the adjacent aromatic proton signals. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the distinct signals for the methyl carbons and the aromatic carbons, with shifts influenced by the amino and hydroxyl substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and carbazole groups, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.[3] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (226.27 g/mol ). |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not currently available, the broader class of carbazole alkaloids is known for a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[6][7][8]

Carbazole derivatives often exert their biological effects by interacting with various cellular signaling pathways. For instance, some carbazole alkaloids have been shown to induce apoptosis and inhibit autophagic flux in cancer cells.[9] These effects can be mediated through pathways involving key regulatory proteins.

Potential Signaling Pathway Interactions:

It is plausible that this compound could exhibit similar activities, potentially through the modulation of pathways such as the NF-κB or MAPK signaling cascades, which are crucial in inflammation and cell proliferation.[7] Further research is necessary to elucidate the specific mechanisms of action for this compound.

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a viable synthetic strategy, and potential areas of biological activity based on the current body of scientific literature on carbazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize and evaluate this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemcom.com [echemcom.com]

- 7. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Technical Overview

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield specific, experimentally-derived NMR, IR, or MS data for the compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. This guide, therefore, provides a comprehensive overview of the expected spectral characteristics based on data from closely related carbazole derivatives. The experimental protocols detailed below are generalized for the analysis of carbazole compounds and serve as a standard procedural guide.

Predicted Spectral Data

The spectral data for this compound can be predicted by examining the data for carbazole derivatives containing similar functional groups (amino, hydroxyl, and methyl). The following tables summarize representative data for such compounds to provide an estimated range and pattern of spectral signals.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the substitution pattern on the carbazole ring.

Table 1: Representative ¹H NMR Data for Substituted Carbazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Carbazole | Acetone-d₆ | 7.20 (ddd, J = 8.0, 7.0, 1.0 Hz, 2H), 7.40 (ddd, J = 8.2, 7.0, 1.2 Hz, 2H), 7.55 (d, J = 8.0 Hz, 2H), 8.12 (d, J = 8.2 Hz, 2H), 10.3 (br s, 1H, NH) |

| N-Methylcarbazole | CDCl₃ | 3.85 (s, 3H, N-CH₃), 7.20-7.50 (m, 6H, Ar-H), 8.10 (d, J = 7.8 Hz, 2H, Ar-H) |

| 2-Hydroxycarbazole | Not Specified | Aromatic protons typically appear between 6.5 and 8.0 ppm. The hydroxyl proton signal is a broad singlet, its position being concentration and solvent dependent. |

| 3-Amino-9-ethylcarbazole | Not Specified | Aromatic protons are expected in the range of 6.5-8.0 ppm. The amino protons will appear as a broad singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The substituent effects of the amino, hydroxyl, and methyl groups will cause characteristic shifts in the signals of the aromatic carbons.

Table 2: Representative ¹³C NMR Data for Substituted Carbazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Carbazole | Not Specified | 110.5 (C-1, C-8), 118.9 (C-4, C-5), 120.2 (C-3, C-6), 122.5 (C-4a, C-4b), 125.7 (C-2, C-7), 139.8 (C-8a, C-9a) |

| N-Methylcarbazole | Not Specified | 29.1 (N-CH₃), 108.7, 119.0, 120.4, 122.8, 125.6, 142.0 |

| 2-Hydroxycarbazole | Not Specified | Carbons attached to the hydroxyl group will be shifted downfield (150-160 ppm). Other aromatic carbons will appear in the range of 100-140 ppm. |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | N-H Stretch | 3400-3300 (two bands for primary amine) | Medium |

| N-H Bend | 1650-1580 | Medium | |

| Hydroxyl (O-H) | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Alkyl C-H | C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1475 | Medium-Weak |

| C-N | C-N Stretch (aromatic) | 1335-1250 | Strong |

| C-O | C-O Stretch (phenol) | 1260-1180 | Strong |

Primary aromatic amines typically show two N-H stretching bands, while the O-H stretch from the phenolic hydroxyl group will be a broad band due to hydrogen bonding[1]. The C-N stretching of aromatic amines is typically strong[1].

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 4: Predicted Mass Spectrometry Data

| Ionization Method | Expected m/z Values | Interpretation |

| Electron Ionization (EI) | [M]⁺ | Molecular ion peak corresponding to the exact mass of the compound. |

| [M-CH₃]⁺ | Loss of a methyl group. | |

| [M-NH₂]⁺ | Loss of the amino group. | |

| [M-OH]⁺ | Loss of the hydroxyl group. | |

| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated molecular ion (positive ion mode). |

| [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |

The molecular ion peak is expected to be prominent in the EI spectrum of carbazoles[2]. Fragmentation may involve the loss of substituents like methyl groups.

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectral data for a carbazole derivative.

-

Sample Preparation : Dissolve approximately 5-10 mg of the carbazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

-

Instrument Setup : The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[3]

-

¹H NMR Acquisition :

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Sample Preparation (Solid) :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[4]

-

-

Ionization Method Selection :

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Typically coupled with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and non-volatile compounds, often coupled with Liquid Chromatography (LC-MS).

-

-

Instrument Setup :

-

Introduce the sample into the mass spectrometer via direct infusion, a GC, or an LC system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature for ESI).

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound using spectroscopic methods.

References

The Aminocarbazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal framework for the development of novel therapeutic agents and functional organic materials. The introduction of an amino group to this core, yielding aminocarbazoles, further enhances its chemical versatility and biological activity, leading to a diverse array of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological applications of aminocarbazole compounds, with a focus on their therapeutic relevance.

A Historical Perspective: From Coal Tar to Potent Bioactives

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent carbazole molecule from coal tar. For nearly a century, interest in this scaffold remained relatively niche. A pivotal moment arrived in 1965 with the isolation and characterization of murrayanine , a carbazole alkaloid from the plant Murraya koenigii, by Chakraborty, Barman, and Bose.[2] The discovery of murrayanine's antimicrobial properties ignited a surge of interest in carbazole alkaloids and their derivatives, paving the way for extensive research into their synthesis and biological evaluation.[1] This marked the beginning of the journey to recognize aminocarbazoles as a class of compounds with significant therapeutic promise.

Synthetic Strategies for Aminocarbazole Scaffolds

The synthesis of aminocarbazoles can be approached through various methods, primarily involving either the introduction of an amino group to a pre-formed carbazole ring or the construction of the carbazole nucleus from an amino-substituted precursor. Key methodologies are detailed below.

Nitration and Subsequent Reduction

A classical and widely used method for the synthesis of aminocarbazoles involves the nitration of a carbazole derivative followed by the reduction of the nitro group. 3-Amino-9-ethylcarbazole, a versatile building block, is commonly synthesized via this route.

Experimental Protocol: Synthesis of 3-Amino-9-ethylcarbazole [3]

-

Step 1: Nitration of 9-ethylcarbazole: 9-Ethylcarbazole is reacted with nitric acid in a suitable solvent such as 1,2-dichloroethane at 0°C to yield 3-nitro-9-ethylcarbazole.[3]

-

Step 2: Reduction of 3-nitro-9-ethylcarbazole: The resulting 3-nitro-9-ethylcarbazole is then reduced to 3-amino-9-ethylcarbazole.[3] A common method involves the use of tin (Sn) in the presence of hydrochloric acid (HCl).[3]

Reductive Amination

Reductive amination offers a direct route to N-substituted aminocarbazoles from carbazole aldehydes or ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination of Carbazole Aldehydes

-

Reaction Setup: A solution of the carbazole aldehyde and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane) is prepared.

-

Iminium Ion Formation: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These mild reducing agents selectively reduce the iminium ion over the carbonyl group.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Curtius Rearrangement

The Curtius rearrangement provides a pathway to aminocarbazoles from carbazole carboxylic acids. This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently converted to the amine.

Experimental Protocol: General Procedure for Curtius Rearrangement of a Carbazole Carboxylic Acid [4][5]

-

Acyl Azide Formation: The carbazole carboxylic acid is converted to an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA).

-

Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent (e.g., toluene, benzene), leading to the loss of nitrogen gas and the formation of a carbazole isocyanate.

-

Conversion to Amine: The isocyanate is then hydrolyzed with acid or base to yield the primary aminocarbazole. Alternatively, trapping the isocyanate with an alcohol (e.g., tert-butanol) yields a carbamate, which can be deprotected to give the amine.

Biological Activities and Therapeutic Potential

Aminocarbazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of aminocarbazoles. Their mechanisms of action are diverse and include the reactivation of the p53 tumor suppressor protein and the inhibition of topoisomerase II.

The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] In many cancers, p53 is mutated or inactivated. Certain aminocarbazole derivatives have been shown to restore the wild-type function of mutant p53, leading to the selective killing of cancer cells.[7]

Figure 1. Simplified p53 signaling pathway and the role of aminocarbazoles.

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately, cancer cell death. Several carbazole derivatives have been identified as potent inhibitors of topoisomerase II.[2]

Figure 2. Mechanism of topoisomerase II inhibition by aminocarbazoles.

Antimicrobial Activity

The initial discovery of murrayanine's antimicrobial properties has spurred the development of numerous aminocarbazole derivatives with potent activity against a range of bacteria and fungi. These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Biological Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected aminocarbazole derivatives.

Table 1: Anticancer Activity of Selected Aminocarbazole Derivatives (IC₅₀ in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | [8] |

| HeLa | 10.09 | [8] | |

| MCF7 | 6.44 | [8] | |

| Compound 9 | HeLa | 7.59 | [8] |

| Aminocarbazole 1d | HCT116 (wt p53) | ~10-20 | [7] |

| HCT116 (p53 null) | >50 | [7] | |

| SW480 (mut p53) | ~20-30 | [7] |

Table 2: Antimicrobial Activity of Selected Aminocarbazole Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

| Compound 8f | 0.5 - 1 | >16 | 2 | |

| Compound 9d | 1 - 2 | >16 | 4 | |

| Carbazole derivative 2 | 30 | >70 | - | |

| 9-(4-(imidazol-1-yl)butyl)-9H-carbazole | 1 - 8 | 16 - 64 | 1 - 4 |

Experimental and Screening Workflows

The discovery and optimization of aminocarbazole-based drug candidates often involve systematic screening and structure-activity relationship (SAR) studies.

High-Throughput Screening Workflow

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify initial "hits" with desired biological activity.

Figure 3. A typical high-throughput screening workflow for aminocarbazole libraries.

Conclusion and Future Directions

Aminocarbazole compounds have a rich history rooted in natural product chemistry and have evolved into a versatile and highly valuable scaffold for modern drug discovery. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and development of novel aminocarbazole derivatives. Future research will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the application of these compounds to a broader range of diseases. The aminocarbazole core, with its inherent chemical tractability and biological relevance, is poised to remain a significant area of investigation for medicinal chemists and drug development professionals for years to come.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. On the constitution of murrayanine, a carbazole derivative isolated from Murraya koenigii Spreng – ScienceOpen [scienceopen.com]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of murrayanine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. Isolation and synthesis of biologically active carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Relevance of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct pharmacological data has been identified for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in the public domain at the time of this report. This guide summarizes the significant pharmacological activities of the structurally related precursor, 5,8-dimethyl-9H-carbazol-3-ol, and its derivatives, to infer the potential relevance of the target compound.

Introduction

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1] The rigid, planar tricycle of the carbazole scaffold allows for intercalation into DNA and interaction with various enzymatic targets.[2] This technical guide focuses on the potential pharmacological relevance of the specific, yet uncharacterized, compound this compound. The analysis is based on a comprehensive review of the available scientific literature for its immediate precursor, 5,8-dimethyl-9H-carbazol-3-ol, and related derivatives. The primary focus of the known bioactivity of this structural class is potent anticancer activity, with evidence suggesting a multi-targeted mechanism of action involving inhibition of human topoisomerase I and interference with actin dynamics.[1][2]

Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives

A key study investigating a series of 5,8-dimethyl-9H-carbazole derivatives has shed light on their potential as anticancer agents. The study evaluated the cytotoxicity of these compounds against human breast cancer cell lines, MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive), as well as a non-cancerous breast epithelial cell line, MCF-10A.[2]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentrations (IC50) for a selection of these derivatives are summarized in the table below. Notably, the parent compound, 5,8-dimethyl-9H-carbazol-3-ol (designated as Compound 4 in the study), demonstrated significant cytotoxic activity, particularly against the aggressive triple-negative breast cancer cell line MDA-MB-231.[2]

| Compound | Substituent at Position 6 | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) |

| Compound 4 | -OH | 0.73 ± 0.74 | > 100 | > 100 |

| Compound 3 | -B(OH)2 | 1.44 ± 0.97 | > 100 | ~ 52 |

| Compound 2 | -OCH3 | 8.19 ± 0.26 | > 100 | Not Reported |

| Compound 1 | -Br | 43.45 ± 1.21 | > 100 | Not Reported |

| Ellipticine (Reference) | Not Applicable | Not Reported | Not Reported | Not Reported |

Data extracted from a study by G. De Luca et al. (2023).[2]

The data indicates that the hydroxyl substituent at the 3-position is crucial for the potent cytotoxic activity against MDA-MB-231 cells. The introduction of an amino group at the 6-position, as in the target compound of this guide, could potentially modulate this activity, highlighting the need for future structure-activity relationship (SAR) studies.

Mechanism of Action

The anticancer activity of 5,8-dimethyl-9H-carbazole derivatives is believed to be multifactorial, primarily targeting two key cellular processes: DNA topology regulation and cytoskeletal dynamics.[1][2]

Inhibition of Human Topoisomerase I

Topoisomerases are essential enzymes that regulate the overwinding and underwinding of DNA during replication, transcription, and other cellular processes.[2] The 5,8-dimethyl-9H-carbazole derivatives have been shown to inhibit the catalytic activity of human topoisomerase I (hTopo I). This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis.[2]

Caption: Proposed mechanism of hTopo I inhibition by 5,8-dimethyl-9H-carbazol-3-ol.

Interference with Actin Dynamics

The actin cytoskeleton is crucial for maintaining cell shape, motility, and division. Disruption of actin dynamics can inhibit cancer cell proliferation and metastasis. The study on 5,8-dimethyl-9H-carbazole derivatives suggests that these compounds interfere with the normal organization of the actin filament system, leading to apoptosis.[2] The precise molecular interactions underlying this interference are yet to be fully elucidated.

Experimental Protocols

For the benefit of researchers aiming to investigate this compound or related compounds, detailed methodologies for the key experiments are outlined below, based on the protocols described in the reference literature.[2]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Human Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of hTopo I.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), hTopo I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of hTopo I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Future Directions and Conclusion

The potent anticancer activity of 5,8-dimethyl-9H-carbazol-3-ol against triple-negative breast cancer cells provides a strong rationale for the investigation of its 6-amino derivative. The introduction of an amino group at the 6-position could significantly impact the compound's physicochemical properties, such as its solubility and ability to form hydrogen bonds, which may in turn influence its biological activity and target engagement.

Future research should focus on:

-

Synthesis: Development of a synthetic route to obtain this compound.

-

In Vitro Screening: Evaluation of the cytotoxic profile of the novel compound against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigation of its effects on topoisomerase I and II, actin polymerization, and other potential cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader series of amino-substituted 5,8-dimethyl-9H-carbazol-3-ol derivatives to establish clear SAR.

References

Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers

Introduction

While specific neuroprotective data for the compound 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is not extensively documented in publicly available scientific literature, the broader class of carbazole derivatives has emerged as a significant area of interest in the development of novel neuroprotective agents. This technical guide synthesizes the existing research on carbazole-based compounds, offering valuable insights for professionals engaged in neuroscience research and drug discovery. The principles, experimental protocols, and mechanisms of action detailed herein provide a foundational understanding that can inform the investigation of this compound and other related molecules.

Carbazole, a tricyclic aromatic heterocycle, serves as a versatile scaffold for the design of multifunctional therapeutic agents targeting complex neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][3] The neuroprotective effects of carbazole derivatives are often attributed to a combination of activities, including antioxidant, anti-inflammatory, anti-apoptotic, and enzyme-inhibitory properties.[1][3]

Quantitative Data on Neuroprotective Carbazole Derivatives

The following tables summarize key quantitative data from studies on various neuroprotective carbazole derivatives, providing a comparative overview of their efficacy.

Table 1: In Vitro Neuroprotective and Related Activities of Carbazole Derivatives

| Compound ID | Assay | Cell Line/Target | Result (IC50/EC50/Inhibition %) | Reference |

| MT-6 | H₂O₂ induced toxicity | SH-SY5Y | Effective neuroprotection (qualitative) | [1] |

| Compound 15g | Butyrylcholinesterase (BChE) Inhibition | Human BChE | IC₅₀ = 0.11 µM | [4] |

| Compound 15g | Acetylcholinesterase (AChE) Inhibition | Human AChE | IC₅₀ > 100 µM | [4] |

| Compound 15g | β-secretase (BACE1) Inhibition | BACE1 | Demonstrated inhibition (qualitative) | [4] |

| Murrayanol | Acetylcholinesterase (AChE) Inhibition | AChE | IC₅₀ ~0.2 µg/mL | [5] |

| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | AChE | IC₅₀ ~0.2 µg/mL | [5] |

| Murrayanol | Aβ Fibrillization Inhibition | Aβ | 40.83 ± 0.30% | [5] |

| Murrayafoline A | Aβ Fibrillization Inhibition | Aβ | 33.60 ± 0.55% | [5] |

| Mahanimbine | Aβ Fibrillization Inhibition | Aβ | 27.68 ± 2.71% | [5] |

| (-)-P7C3-S243 | Neuroprotection in hippocampal neurogenesis model | Mouse | Potent activity (qualitative) | [6][7] |

| (-)-P7C3-S243 | Neuroprotection in Parkinson's disease model (MPTP) | Mouse | Protects mature neurons (qualitative) | [6][7] |

Table 2: In Vivo Neuroprotective Effects of Carbazole Derivatives

| Compound ID | Animal Model | Effect | Reference |

| MT-6 | Scopolamine-induced dementia in mice | Improved memory deficit and cognition | [1] |

| Compound 15g | Scopolamine-induced impairment in Morris water maze | Memory improvement | [4] |

| (-)-P7C3-S243 | Hippocampal neurogenesis model in mice | Protects developing neurons | [6][7] |

| (-)-P7C3-S243 | MPTP-induced Parkinson's disease model in mice | Protects mature neurons in the substantia nigra | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on neuroprotective carbazole derivatives. These protocols can serve as a template for the evaluation of this compound.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often involves multi-step reactions. For instance, the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction.[8][9]

-

General Procedure for Suzuki Coupling:

-

A mixture of the appropriate bromo-carbazole derivative (1 equivalent), arylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) is prepared in a solvent mixture of 1,4-dioxane and water.

-

The reaction mixture is heated at 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired aryl-carbazole derivative.[8][9]

-

For the synthesis of aminopropyl carbazoles like (-)-P7C3-S243, a more complex, enantioselective synthesis is required, often involving epoxide opening with an amine.[6]

In Vitro Neuroprotection Assay (against H₂O₂-induced toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[1]

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to attach overnight.

-

The cells are pre-treated with various concentrations of the test carbazole compound for 1-2 hours.

-

Subsequently, hydrogen peroxide (H₂O₂) is added to a final concentration of 100-200 µM to induce oxidative stress, and the cells are incubated for another 24 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.[1]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay, based on Ellman's method, measures the inhibition of cholinesterase activity.[4][5]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

AChE or BChE enzyme.

-

Phosphate buffer (pH 8.0).

-

-

Experimental Procedure:

-

In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

The absorbance is measured kinetically at 412 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

-

Amyloid-Beta (Aβ) Fibrillization Inhibition Assay

This assay evaluates the ability of a compound to prevent the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[5]

-

Reagents:

-

Aβ₁₋₄₂ peptide.

-

Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

-

Phosphate buffer (pH 7.4).

-

-

Experimental Procedure:

-

Aβ₁₋₄₂ is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then reconstituted in buffer.

-

The Aβ solution is incubated with various concentrations of the test compound in a 96-well plate at 37°C with continuous shaking to promote aggregation.

-

At specific time points, an aliquot of the mixture is transferred to a new plate containing Thioflavin T.

-

The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm).

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).[5]

-

In Vivo Scopolamine-Induced Amnesia Model

This model is used to assess the potential of a compound to ameliorate cognitive deficits.[1][4]

-

Animals:

-

Mice or rats are used.

-

-

Experimental Procedure:

-

Animals are treated with the test carbazole compound or vehicle for a specified period (e.g., 7-14 days).

-

On the test day, amnesia is induced by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally, typically 30 minutes before behavioral testing.

-

Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance test.

-

In the Morris water maze, the time taken to find a hidden platform (escape latency) is measured. A shorter escape latency in the treated group compared to the scopolamine-only group indicates improved spatial memory.[4]

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of carbazole derivatives are mediated through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.

Figure 1: General overview of the multifaceted neuroprotective mechanisms of carbazole derivatives.

References

- 1. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative with potential applications in medicinal chemistry and materials science. The protocol is structured as a three-stage process, commencing with the synthesis of the key intermediate, 5,8-dimethyl-9H-carbazol-3-ol, followed by regioselective nitration and subsequent reduction to yield the final amino-carbazole product.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a multi-step sequence. The overall workflow involves the initial construction of the carbazole core, followed by functional group interconversions to introduce the desired amino and hydroxyl moieties at specific positions.

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

This stage focuses on the construction of the core carbazole structure followed by the introduction of the hydroxyl group.

1.1 Synthesis of 6-Bromo-1,4-dimethyl-9H-carbazole

This initial step involves a Fischer indole synthesis variation to construct the carbazole ring system.

-

Reaction: A mixture of 5-bromoindole and hexane-2,4-dione is heated in the presence of p-toluenesulfonic acid.

-

Procedure:

-

Combine 5-bromoindole (1 equivalent) and hexane-2,4-dione (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and purify the product by column chromatography.

-

1.2 N-Protection of 6-Bromo-1,4-dimethyl-9H-carbazole

The carbazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent lithiation step.

-

Reaction: The carbazole is reacted with di-tert-butyl dicarbonate (Boc₂O).

-

Procedure:

-

Dissolve 6-bromo-1,4-dimethyl-9H-carbazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Remove the solvent under reduced pressure and purify the residue.

-

1.3 Synthesis of N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid

A boronic acid is introduced at the 3-position via a lithium-halogen exchange followed by reaction with a borate ester.

-

Reaction: The N-protected bromo-carbazole undergoes lithiation with n-butyllithium (n-BuLi) followed by quenching with trimethyl borate.

-

Procedure:

-

Dissolve N-Boc-6-bromo-1,4-dimethyl-9H-carbazole (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour.

-

Add trimethyl borate (1.5 equivalents) and allow the mixture to slowly warm to room temperature.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify.

-

1.4 Synthesis of 5,8-dimethyl-9H-carbazol-3-ol

The boronic acid is converted to a hydroxyl group via oxidation, and the Boc-protecting group is subsequently removed.

-

Reaction: The boronic acid is oxidized with hydrogen peroxide under basic conditions.

-

Procedure:

-

Dissolve N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid (1 equivalent) in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide.

-

Carefully add hydrogen peroxide (30% aqueous solution) and stir until the reaction is complete.

-

Acidify the reaction mixture to facilitate the removal of the Boc group.

-

Extract the product and purify by column chromatography.[1][2]

-

Stage 2: Synthesis of 5,8-Dimethyl-6-nitro-9H-carbazol-3-ol

This stage involves the regioselective nitration of the carbazole core. The conditions provided are based on similar nitrations of hydroxycarbazoles and may require optimization.[3]

-

Reaction: Electrophilic aromatic substitution using a nitrating agent.

-

Procedure:

-

Dissolve 5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of nitric acid in acetic anhydride.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify further if necessary.

-

Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic transfer hydrogenation is a mild and effective method for this transformation.[4]

-

Reaction: Reduction of the nitro group using a hydrogen source and a catalyst.

-

Procedure:

-

Suspend 5,8-dimethyl-6-nitro-9H-carbazol-3-ol (1 equivalent) in a solvent such as ethanol.

-

Add a palladium on carbon catalyst (5-10 mol%).

-

Add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and filter off the catalyst.

-

Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

-

III. Quantitative Data Summary

The following table summarizes the expected materials and potential yields for each step. Note that yields for stages 2 and 3 are estimates based on related reactions and may vary.

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1.1 | 5-Bromoindole, Hexane-2,4-dione | p-TsOH | 6-Bromo-1,4-dimethyl-9H-carbazole | 70-80% |

| 1.2 | 6-Bromo-1,4-dimethyl-9H-carbazole | Boc₂O, DMAP | N-Boc-6-bromo-1,4-dimethyl-9H-carbazole | >95% |

| 1.3 | N-Boc-6-bromo-1,4-dimethyl-9H-carbazole | n-BuLi, B(OMe)₃ | N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid | 60-70% |

| 1.4 | N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid | H₂O₂, NaOH | 5,8-dimethyl-9H-carbazol-3-ol | 70-85% |

| 2 | 5,8-dimethyl-9H-carbazol-3-ol | HNO₃, Acetic Anhydride | 5,8-Dimethyl-6-nitro-9H-carbazol-3-ol | 60-75% (est.) |

| 3 | 5,8-Dimethyl-6-nitro-9H-carbazol-3-ol | Hydrazine Hydrate, Pd/C | This compound | 80-90% (est.) |

IV. Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

Figure 2: Logical flow of chemical transformations and key intermediates.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions for nitration and reduction are based on analogous transformations and may require optimization for best results.

References

Application Notes and Protocols for the Synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, a carbazole derivative of interest for various research and development applications. The protocol is designed to be clear, concise, and reproducible for skilled synthetic chemists.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound, in particular, is a functionalized carbazole scaffold that can serve as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This document outlines a detailed synthetic route starting from commercially available precursors.

Overall Synthetic Scheme

The multi-step synthesis to obtain this compound is depicted below. The strategy involves the initial construction of a substituted carbazole core, followed by sequential functional group manipulations to introduce the hydroxyl and amino moieties at the desired positions.

Application Notes and Protocols for the Characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is a carbazole derivative of interest in pharmaceutical and materials science research.[1][2][3] Accurate and comprehensive characterization is crucial for its application and further development. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: To determine the purity of this compound and to quantify any related impurities. Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of aromatic amines and carbazole derivatives.[4][5][6][7][8]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

-

Mobile Phase: A gradient elution is typically employed for optimal separation of carbazole derivatives and potential impurities.[7][8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Carbazole derivatives typically exhibit strong UV absorbance.[9][10][11] A wavelength of 235 nm is a good starting point, with further optimization using a DAD to identify the wavelength of maximum absorbance.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 15.2 | 99.5 | This compound |

| 2 | 12.8 | 0.3 | Impurity A |

| 3 | 18.1 | 0.2 | Impurity B |

Note: The retention times and area percentages are representative and may vary depending on the specific instrumentation and sample.

Workflow Diagram:

References

- 1. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. public.pensoft.net [public.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer applications of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and its derivatives. The protocols detailed below are intended to guide researchers in evaluating the efficacy and mechanism of action of this class of compounds.

Disclaimer: The majority of the quantitative and mechanistic data presented here is based on studies of structurally related 5,8-dimethyl-9H-carbazole derivatives. This information serves as a valuable reference for initiating research on this compound.

Introduction

Carbazole derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities.[1][2] Structurally, the planar carbazole nucleus allows for intercalation with DNA and interaction with various enzymatic targets.[3] Derivatives of 5,8-dimethyl-9H-carbazole have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][3] The primary mechanisms of action identified for this class of compounds include the inhibition of tubulin polymerization and the suppression of topoisomerase I activity, both of which are critical for cancer cell proliferation and survival.[1][3] These compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, making them attractive candidates for further development as anticancer therapeutics.[3]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of several 5,8-dimethyl-9H-carbazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of their antiproliferative efficacy.

Table 1: Antiproliferative Activity of 5,8-Dimethyl-9H-carbazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 43.45 ± 1.21 | [2] |

| Derivative 2 | MDA-MB-231 | Triple-Negative Breast Cancer | 8.19 ± 0.26 | [2] |

| Derivative 3 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.44 ± 0.97 | [2] |

| Derivative 4 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 ± 0.74 | [2] |

| Derivative 5 | MDA-MB-231 | Triple-Negative Breast Cancer | 6.59 ± 0.68 | [2] |

| Derivative Congeners | MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 - 8.05 | [3] |

| K562 | Chronic Myelogenous Leukemia | 0.43 - 8.05 | [3] | |

| A549 | Lung Carcinoma | 0.43 - 8.05 | [3] | |

| HeLa | Cervical Cancer | 0.43 - 8.05 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[4][5][6]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Propidium Iodide (PI) solution (provided in the kit)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[7][8][9]

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the compound for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11]

In Vitro Tubulin Polymerization Assay

This assay measures the inhibitory effect of this compound on the polymerization of tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin

-

GTP solution

-

General Tubulin Buffer

-

This compound

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin solution on ice as per the kit manufacturer's instructions.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin solution to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compound.

Topoisomerase I Inhibition Assay

This assay determines if this compound inhibits the catalytic activity of human topoisomerase I.[1]

Materials:

-

Topoisomerase I Drug Screening Kit (e.g., from TopoGEN, Inc.)

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pHOT1)

-

Reaction buffer

-

This compound

-

Positive control (e.g., Camptothecin)

-

Stop buffer/loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up the reaction mixture on ice, containing reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Add human topoisomerase I to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Visualizations

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Proposed Mechanism of Action: Topoisomerase I Inhibition

Caption: Topoisomerase I inhibition leading to apoptosis.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating anticancer potential.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. topogen.com [topogen.com]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]